molecular formula C8H10N2O2S B1521023 2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid CAS No. 40440-23-1

2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid

Cat. No.: B1521023
CAS No.: 40440-23-1
M. Wt: 198.24 g/mol
InChI Key: IQWIUYPFUVLKHL-UHFFFAOYSA-N
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Description

2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid is a heterocyclic organic compound containing a benzothiazole ring system

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with readily available starting materials such as 2-aminothiophenol and ethyl chloroformate.

  • Reaction Steps: The process involves cyclization reactions to form the benzothiazole ring, followed by carboxylation to introduce the carboxylic acid group.

  • Conditions: The reactions are usually carried out under acidic or basic conditions, depending on the specific synthetic route chosen.

Industrial Production Methods:

  • Batch vs. Continuous Processes: Industrial production may involve batch processes for small-scale production or continuous processes for large-scale manufacturing.

  • Catalysts and Solvents: Various catalysts and solvents are employed to optimize yield and purity. Common catalysts include acids, bases, or metal catalysts.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the carboxylic acid group to alcohols or amines.

  • Substitution: Substitution reactions at different positions on the benzothiazole ring can lead to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate or chromic acid are commonly used.

  • Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are typical reagents.

  • Substitution: Halogenation reactions often use bromine or chlorine, while nucleophilic substitution may involve alkyl halides.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives such as benzothiazolone.

  • Reduction Products: Reduced derivatives like benzothiazolol.

  • Substitution Products: Various substituted benzothiazoles depending on the substituents used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, such as antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infectious diseases and cancer. Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

  • Benzothiazole: A similar compound with a similar ring structure but without the amino and carboxylic acid groups.

  • Indole: Another heterocyclic compound with different biological activities.

  • Thiazole: Contains a sulfur atom in the ring, leading to different chemical properties.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity offer opportunities for innovation in both research and industry.

Properties

IUPAC Name

2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S/c9-8-10-6-4(7(11)12)2-1-3-5(6)13-8/h4H,1-3H2,(H2,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQWIUYPFUVLKHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)SC(=N2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001197494
Record name 2-Amino-4,5,6,7-tetrahydro-4-benzothiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001197494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40440-23-1
Record name 2-Amino-4,5,6,7-tetrahydro-4-benzothiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40440-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4,5,6,7-tetrahydro-4-benzothiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001197494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid
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2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid
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Reactant of Route 5
2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid
Reactant of Route 6
2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid

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